(R)-1-(Quinolin-5-yl)ethan-1-amine

Chiral purity Quality control Enantioselective synthesis

(R)-1-(Quinolin-5-yl)ethan-1-amine (CAS 1213060-85-5, also designated (1R)-1-(5-quinolyl)ethylamine) is a chiral primary amine featuring a quinoline heterocycle substituted at the 5-position with an (R)-configured α-methylamine group. With molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol, it belongs to the class of chiral quinoline-derived amines widely employed as synthetic intermediates and building blocks in medicinal chemistry.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12051376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Quinolin-5-yl)ethan-1-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=NC2=CC=C1)N
InChIInChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m1/s1
InChIKeyZLEHAUWQPBCLBY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Quinolin-5-yl)ethan-1-amine: Chiral Quinoline Building Block for Enantioselective Synthesis and Medicinal Chemistry Procurement


(R)-1-(Quinolin-5-yl)ethan-1-amine (CAS 1213060-85-5, also designated (1R)-1-(5-quinolyl)ethylamine) is a chiral primary amine featuring a quinoline heterocycle substituted at the 5-position with an (R)-configured α-methylamine group . With molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol, it belongs to the class of chiral quinoline-derived amines widely employed as synthetic intermediates and building blocks in medicinal chemistry . Its defining structural attributes—a stereogenic center directly adjacent to the quinoline ring and a single rotatable bond—make it a compact, rigid chiral scaffold suitable for the construction of more complex enantiopure molecules .

Why Substituting (R)-1-(Quinolin-5-yl)ethan-1-amine with its Racemate, (S)-Enantiomer, or Positional Isomers Compromises Experimental Reproducibility


Generic substitution among quinoline ethanamine variants is scientifically unsound because enantiomeric configuration and quinoline substitution position govern both molecular recognition and physicochemical properties. The (R)-enantiomer (CAS 1213060-85-5) and (S)-enantiomer (CAS 1213638-16-4) are non-superimposable mirror images that can exhibit divergent target binding, metabolic stability, and pharmacokinetic profiles—differences undetectable if the racemate (CAS 1083273-83-9) is used as a proxy . Furthermore, the 5-substituted quinoline regioisomer differs measurably from the 6-substituted analog in computed lipophilicity (LogP 2.25 vs. 1.30), a property that directly influences membrane permeability, protein binding, and assay solubility . Even the ethyl-spacer homolog 2-(quinolin-5-yl)ethan-1-amine (CAS 98421-28-4) presents a distinct pharmacophoric distance between the amine and the aromatic ring, altering its conformational landscape and biological target engagement profile .

Quantitative Differentiation Evidence: (R)-1-(Quinolin-5-yl)ethan-1-amine vs. Closest Analogs


Enantiomeric Purity and Vendor QC Documentation: (R)-Enantiomer vs. Sigma-Aldrich AldrichCPR Offering

The (R)-enantiomer from Bidepharm (CAS 1213060-85-5) is supplied at 98% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the Sigma-Aldrich AldrichCPR product (CDS014255) is explicitly sold 'as-is' with no analytical data collected; the buyer assumes full responsibility for identity and purity confirmation . For the (S)-enantiomer (CAS 1213638-16-4), AKSci offers a minimum purity specification of 98% . This QC documentation gap is a critical procurement consideration: without batch-specific enantiomeric excess data, the risk of configurational misassignment or racemization during storage cannot be excluded.

Chiral purity Quality control Enantioselective synthesis

Lipophilicity Differentiation: 5-Quinolinyl vs. 6-Quinolinyl Positional Isomer LogP Comparison

The computed LogP of (R)-1-(quinolin-5-yl)ethan-1-amine is 2.2545, as reported in the Chemscene computational chemistry dataset . The positional isomer 1-(quinolin-6-yl)ethanamine (CAS 151506-20-6) has a computed LogP of 1.30, as cataloged by ChemSrc . This represents a difference of approximately 0.95 log units, indicating that the 5-substituted quinoline is roughly 9-fold more lipophilic than the 6-substituted analog. The higher lipophilicity of the 5-yl isomer predicts enhanced passive membrane permeability but also potentially higher non-specific protein binding.

Lipophilicity ADME prediction Quinoline regioisomers

Monoamine Oxidase Inhibition Profile: Quinoline-5-yl Ethanamine Scaffold MAO-B vs. MAO-A Selectivity

The racemic 1-(quinolin-5-yl)ethanamine scaffold (CHEMBL1492484) was evaluated against human MAO-A and MAO-B in a fluorescence-based kynuramine conversion assay. The compound exhibited an IC₅₀ of 1.54 × 10⁴ nM (15.4 µM) against MAO-B and an IC₅₀ of >1.00 × 10⁵ nM (>100 µM) against MAO-A [1]. This represents at least a 6.5-fold selectivity window favoring MAO-B over MAO-A. Notably, this data is for the racemate; enantiopure (R)- and (S)-forms may exhibit further differentiated potency and selectivity profiles, as chirality at the α-carbon is a known determinant of MAO inhibitor binding geometry.

Monoamine oxidase Neuropharmacology MAO-B selectivity

Topological Polar Surface Area and Rotatable Bond Comparison: 5-yl Ethanamine vs. 2-(Quinolin-5-yl)ethan-1-amine Homolog

(R)-1-(Quinolin-5-yl)ethan-1-amine has a computed TPSA of 38.91 Ų and a single rotatable bond, as reported in the Chemscene computational dataset . In contrast, 2-(quinolin-5-yl)ethan-1-amine (CAS 98421-28-4), which features an ethylene spacer between the quinoline and the amine, possesses a higher TPSA of approximately 97.99 Ų (as reported for the free base in certain computational datasets) and an additional rotatable bond . The lower TPSA and reduced conformational flexibility of the 5-yl α-methylamine scaffold are consistent with improved predicted oral bioavailability according to Veber's rules (TPSA < 140 Ų, rotatable bonds ≤ 10), but the TPSA difference of ~59 Ų indicates substantially different hydrogen-bonding capacity that will alter target binding and solubility.

Drug-likeness TPSA Rotatable bonds Oral bioavailability

Procurement Cost and Supply Channel Comparison: (R)-Enantiomer Commercial Availability Landscape

The (R)-enantiomer is available through multiple established chemical suppliers at varying price points and with differing levels of analytical characterization. AKSci offers the compound at 97% minimum purity for $1,685 per gram . Sigma-Aldrich lists the compound as AldrichCPR CDS014255 at $930 per 250 mg ($3,720/g equivalent) but explicitly provides no analytical data [1]. Bidepharm supplies the compound at 98% purity with full QC documentation (NMR, HPLC, GC), with pricing available upon inquiry for bulk quantities . Leyan (Shanghai Haohong) lists the 98% purity product at competitive pricing for the Asian market . The (S)-enantiomer (CAS 1213638-16-4) is separately available from AKSci at 98% purity . This multi-vendor landscape provides procurement flexibility, but the significant price dispersion and variable QC depth necessitate careful vendor selection based on experimental requirements.

Procurement Cost analysis Supply chain Chiral amine sourcing

Storage Stability Requirements: (R)-Enantiomer Recommended Storage vs. Racemate Handling

The (R)-enantiomer from Bidepharm requires storage in a dark place under inert atmosphere at 2-8°C, reflecting the sensitivity of the chiral amine to oxidation, moisture, and thermal racemization . Chemscene similarly specifies sealed, dry storage at 2-8°C . In contrast, the racemic 1-(quinolin-5-yl)ethanamine (CAS 1083273-83-9) and the dihydrochloride salt form (CAS 2514649-96-6) are generally listed with less stringent storage recommendations, as racemization is not a concern for the non-stereochemically defined material [1]. The requirement for cold-chain storage and inert atmosphere for the enantiopure compound has direct implications for laboratory logistics, shipping costs, and long-term inventory management.

Compound stability Storage conditions Chiral integrity

Optimal Scientific and Industrial Application Scenarios for (R)-1-(Quinolin-5-yl)ethan-1-amine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Quinoline-Containing Drug Candidates

The (R)-enantiomer serves as a defined-configuration chiral building block for constructing enantiopure quinoline-based pharmaceuticals. The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm [1] ensures that the stereochemical integrity of downstream products can be confidently traced. The single rotatable bond and compact structure (TPSA 38.91 Ų) make it an ideal rigid scaffold for fragment-based drug design and scaffold-hopping campaigns where conformational control is paramount.

Stereochemistry-Activity Relationship (SAR) Studies on MAO-B Selective Inhibitors

The racemic 1-(quinolin-5-yl)ethanamine scaffold shows MAO-B IC₅₀ of 15.4 µM with >6.5-fold selectivity over MAO-A [1]. Procurement of the enantiopure (R)-form enables systematic SAR studies to determine whether MAO-B affinity and selectivity reside predominantly in one enantiomer, a critical step in lead optimization for neurodegenerative disease programs. The (R)-enantiomer's favorable computed LogP of 2.25 supports predicted blood-brain barrier penetration , consistent with CNS-targeted applications.

Physicochemical Property-Guided Lead Optimization with Defined 5-Quinolinyl Topology

The 5-quinolinyl substitution pattern confers a LogP advantage of ~0.95 log units over the 6-quinolinyl isomer [1], translating to predicted 9-fold higher lipophilicity. This property is exploitable in programs where enhanced membrane permeability is desired without increasing molecular weight. Combined with the low TPSA (38.91 Ų) and single rotatable bond , the (R)-enantiomer presents a drug-likeness profile consistent with good oral absorption potential, making it a strategic choice for oral drug discovery programs targeting intracellular or CNS compartments.

Chiral Amine Derivatization for Asymmetric Catalysis Ligand Libraries

The primary amine functionality adjacent to the chiral center allows facile derivatization into chiral imines, amides, and sulfonamides. The (R)-enantiomer's defined absolute configuration, combined with the quinoline nitrogen's metal-coordination capability, positions it as a precursor for chiral ligand libraries used in asymmetric catalysis. Multi-vendor commercial availability at competitive pricing (from $1,685/g at 97% purity) [1] enables cost-effective library synthesis at scales relevant to catalyst screening. Procurement from vendors with documented QC is essential to ensure that observed enantioselectivities originate from the ligand rather than from contaminating enantiomeric impurities.

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